molecular formula C18H20ClNO B11929321 Nordoxepin D3 Hydrochloride

Nordoxepin D3 Hydrochloride

Cat. No.: B11929321
M. Wt: 304.8 g/mol
InChI Key: GNPPEZGJRSOKRE-NIIDSAIPSA-N
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Description

Nordoxepin D3 Hydrochloride is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 304.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20ClNO

Molecular Weight

304.8 g/mol

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3;

InChI Key

GNPPEZGJRSOKRE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Origin of Product

United States

Conceptualization As a Deuterium Labeled Metabolite and Analytical Standard

Nordoxepin D3 Hydrochloride is specifically designed for use as an internal standard in analytical studies. sigmaaldrich.com The "D3" in its name signifies that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This subtle change in mass allows it to be distinguished from the naturally occurring (or "protium") form of nordoxepin by mass spectrometry, a common analytical technique. vulcanchem.com

The primary application of this is in isotope dilution mass spectrometry. In this method, a known amount of this compound is added to a biological sample (such as plasma or urine) that contains an unknown amount of nordoxepin. Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, the ratio of the two can be used to accurately calculate the concentration of the nordoxepin metabolite in the original sample. medchemexpress.com This technique is crucial for developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantifying doxepin (B10761459) and its metabolites. medchemexpress.comglpbio.com

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C18H16D3ClNO
Molecular Weight 304.83 g/mol
Synonyms Desmethyldoxepin-d3 hydrochloride
CAS Number 1331665-54-3
Form Solid

This data is compiled from multiple sources. glpbio.comglpbio.comwikipedia.org

Foundational Role in Doxepin Metabolism Studies and Pharmacokinetic Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The simultaneous determination of doxepin and nordoxepin in human plasma requires highly selective and sensitive analytical methods. nih.gov LC-MS/MS has emerged as the preferred technique due to its superior sensitivity and specificity compared to other methods like HPLC-UV or gas chromatography. researchgate.net The development of a successful LC-MS/MS assay involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.govnih.gov

The primary goal of sample preparation is to extract the analytes of interest from the complex biological matrix, removing proteins and other interfering substances that could compromise the analysis.

Protein precipitation (PPT) is a high-throughput and straightforward sample preparation technique used for the analysis of doxepin and nordoxepin in human plasma. nih.gov This method involves the addition of an organic solvent, typically acetonitrile (B52724), to the plasma sample, which denatures and precipitates the plasma proteins. nih.govnih.gov After centrifugation, the clear supernatant containing the analytes is injected into the LC-MS/MS system. nih.gov While effective in removing a large portion of proteins, acetonitrile has been shown to be a more effective precipitating agent than acids like perchloric or trichloroacetic acid, yielding higher analyte recovery and lower variability. nih.gov One study established a high-throughput method using a 96-well plate for protein precipitation with acetonitrile for the determination of doxepin and nordoxepin in human plasma. nih.gov Another approach for clinical research involves offline protein precipitation where 50 µL of plasma or serum is treated with 100 µL of a precipitating solution containing internal standards. thermofisher.com

Liquid-liquid extraction (LLE) is another widely used technique for the purification and concentration of doxepin and nordoxepin from biological samples. nih.govnih.gov This method relies on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of doxepin and nordoxepin from human plasma, methyl tert-butyl ether (MTBE) has been successfully employed as the organic solvent. nih.govnih.gov The process involves adding MTBE to the plasma sample, vortexing to ensure thorough mixing, and then separating the organic layer containing the analytes. nih.gov The organic extract is then evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. nih.gov LLE has demonstrated high extraction recovery, with rates between 88.0% and 99.1% for nordoxepin. nih.govresearchgate.net Other solvent systems, such as n-pentane-isopropanol, have also been utilized for the LLE of doxepin and its metabolites. humanjournals.com

Achieving efficient chromatographic separation of doxepin and nordoxepin from each other and from endogenous plasma components is essential for accurate quantification. This is typically accomplished using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Several studies have detailed the chromatographic conditions for the separation of these compounds. A common approach involves the use of a C8 or C18 analytical column. nih.govrsc.orgnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typical mobile phases consist of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265), formic acid). nih.govnih.govrsc.org The use of gradient or isocratic elution depends on the specific requirements of the assay. For instance, one method utilized a Hypurity C8 column with a mobile phase composed of a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio. nih.govnih.gov Another high-throughput method employed a Phenomenex Kinetex Biphenyl column with an isocratic mobile phase of 20 mM ammonium formate (30%) and acetonitrile:methanol 3:7 v:v (70%). nih.gov

Table 1: Examples of Chromatographic Conditions for Nordoxepin Analysis

ColumnMobile PhaseFlow RateReference
Hypurity C8 (100 mm × 4.6 mm, 5 µm)Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)Not Specified nih.govnih.gov
Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 μm)20 mM ammonium formate (30%) and acetonitrile:methanol 3:7 v:v (70%)0.5 mL/min nih.gov
Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)Mobile phase A (0.1% formic acid and 10 mM ammonium formate) and mobile phase B (0.1% formic acid in acetonitrile) in a step gradient0.4 mL/min rsc.orgrsc.org

Tandem mass spectrometry, particularly with detection in the multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalytical assays. nih.govnih.gov In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte of interest.

For nordoxepin, the protonated precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 266.0 or 266.3. nih.govnih.gov A common and stable product ion for nordoxepin is found at m/z 107.0 or 106.9. nih.govnih.govresearchgate.net The MRM transition of m/z 266.0 → 107.0 is frequently monitored for the quantification of nordoxepin. nih.govresearchgate.net Similarly, for doxepin, the transition of m/z 280.1 → 107.0 is often used. nih.govresearchgate.net The detection is typically performed in the positive electrospray ionization (ESI) mode, as the basic nature of doxepin and nordoxepin facilitates the formation of protonated molecules. nih.gov

Table 2: MRM Transitions for Nordoxepin and Related Compounds

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Nordoxepin266.0107.0 nih.govresearchgate.net
Nordoxepin266.3106.9 researchgate.netnih.gov
Nordoxepin D3269.3235.0 researchgate.netnih.gov
Doxepin280.1107.0 nih.govresearchgate.net
Doxepin280.4107.0 researchgate.netnih.gov
Doxepin D3283.4235.0 researchgate.netnih.gov

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. nih.gov The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it has nearly identical physicochemical properties to the analyte and co-elutes chromatographically, but is distinguishable by its mass. biotage.co.jp

This compound is a deuterated form of nordoxepin, making it an excellent internal standard for the quantification of nordoxepin. researchgate.netnih.govrsc.org The three deuterium (B1214612) atoms increase the mass of the molecule by three atomic mass units, allowing for its distinct detection by the mass spectrometer. For example, the MRM transition for Nordoxepin-d3 can be m/z 269.3 → 235.0, which is clearly different from the transition of the unlabeled nordoxepin. researchgate.netnih.gov

The use of a deuterated internal standard like this compound is crucial for several reasons:

Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the SIL-IS is affected by matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. nih.gov

Correction for Extraction Variability: The recovery of the analyte during sample preparation can vary between samples. The SIL-IS is assumed to have the same extraction recovery as the analyte, thus correcting for any losses.

Improved Precision and Accuracy: By accounting for variations in the analytical process, the use of a SIL-IS significantly improves the precision and accuracy of the method. nih.gov

In methods where this compound is used as the internal standard for nordoxepin, Doxepin-d3 is often used as the internal standard for doxepin, ensuring a consistent and reliable quantification for both compounds. nih.govrsc.orgcuny.edu This product is essential for analytical method development, validation, and quality control applications. aquigenbio.com

Strategic Sample Preparation Techniques

Rigorous Analytical Method Validation Frameworks

Method validation ensures that an analytical procedure is suitable for its intended purpose. For nordoxepin, this involves a comprehensive assessment of several key performance characteristics to guarantee reliable and reproducible results.

Assessment of Assay Specificity and Selectivity

Specificity and selectivity are fundamental to a reliable bioanalytical method, ensuring that the detected signal corresponds solely to the analyte of interest, free from interference from other sample components. In the analysis of nordoxepin, this is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govrsc.org

The selectivity of these methods is confirmed by analyzing multiple blank plasma or serum samples from different sources to check for any interfering peaks at the retention time of nordoxepin and its internal standard, this compound. pensoft.net The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of specificity by monitoring a specific precursor-to-product ion transition. For nordoxepin, a common transition monitored is m/z 266.0 → 107.0. nih.govnih.govresearchgate.net The absence of significant interference in blank samples confirms the method's specificity. researchgate.net

Establishment of Linear Dynamic Range and Calibration Curve Characteristics

The linear dynamic range is the concentration range over which the analytical method provides results with acceptable linearity, accuracy, and precision. For nordoxepin, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

A linear relationship is consistently observed, with correlation coefficients (r²) greater than 0.99, indicating a strong fit of the data to the linear model. nih.govnih.govresearchgate.netnih.gov The range of this linearity can vary depending on the specific method and its intended application.

Linear Dynamic Range for Nordoxepin in Various Studies
Linear RangeMatrixCorrelation Coefficient (r²)Analytical TechniqueSource
5.00–1300 pg/mLHuman Plasma> 0.9993LC-MS/MS nih.govnih.gov
2 pg/mL - (Upper limit not specified)Human PlasmaNot specifiedLC-MS/MS rsc.orgnih.gov
1–200 ng/mlPlasma> 0.998HPLC humanjournals.comebi.ac.uk
1–400 ng/mlUrine> 0.998HPLC humanjournals.comebi.ac.uk
10–500 ng/mLHuman Serum> 0.995SPE/MS/MS hpst.cz

Evaluation of Intra-batch and Inter-batch Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

For nordoxepin, intra-batch and inter-batch precision are typically expressed as the percentage coefficient of variation (%CV), with acceptance criteria often set at ≤15% (or ≤20% for the LLOQ). pensoft.net Accuracy is expressed as the percentage of the nominal concentration, with acceptance criteria generally within 85-115% (or 80-120% for the LLOQ). pensoft.netnih.gov

Precision and Accuracy Data for Nordoxepin Analysis
ParameterConcentration LevelsResultAnalytical TechniqueSource
Intra-batch and Inter-batch Precision (%CV)Across QC levels≤ 8.3%LC-MS/MS nih.govresearchgate.net
Inter-day Precision (%CV)1,500 ng/ml HQC13%HPLC/MS/MS nih.gov
Accuracy (% of nominal)Across QC levels91.7% to 101.0%LC-MS/MS researchgate.net
Accuracy/Bias (%)75 ng/ml LQC92% to 109%HPLC/MS/MS nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

For nordoxepin, highly sensitive LC-MS/MS methods have achieved very low LOQs, often in the picogram per milliliter (pg/mL) range, which is essential for pharmacokinetic studies. nih.govnih.govrsc.orgnih.gov The LOQ is typically established as the lowest standard on the calibration curve that meets the acceptance criteria for precision and accuracy. pensoft.net

LOD and LOQ for Nordoxepin in Various Analytical Methods
ParameterValueMatrixAnalytical TechniqueSource
LOQ5.00 pg/mLHuman PlasmaLC-MS/MS nih.govnih.gov
LOQ2 pg/mLHuman PlasmaLC-MS/MS rsc.orgnih.gov
LOD0.01 ng/mLMilli-Q WaterUHPLC-MS/MS nih.gov
LOQ1 ng/mlPlasma or UrineHPLC humanjournals.comebi.ac.uk

Investigation of Method Robustness and Stability in Analytical Matrices

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. amazonaws.com For HPLC and LC-MS/MS methods, this may involve varying parameters such as mobile phase composition, flow rate, and column temperature. amazonaws.cominnovareacademics.in

Stability of nordoxepin in biological matrices under various storage and handling conditions is also a critical aspect of method validation. This includes evaluating freeze-thaw stability, short-term bench-top stability, and long-term storage stability. Studies have shown that nordoxepin exhibits good stability under typical storage conditions, with minimal degradation observed. nih.govresearchgate.netebi.ac.uk For example, one study found that the percentage change in stability samples compared to the nominal concentration ranged from 4.7% to 12.3%. nih.govresearchgate.net

Strategies for High-Throughput Bioanalytical Analysis

In drug discovery and development, as well as in large-scale clinical studies, high-throughput analysis is essential. For nordoxepin, several strategies have been employed to increase sample throughput without compromising data quality.

One common approach is the use of 96-well plates for sample preparation, such as protein precipitation or solid-phase extraction (SPE). researchgate.net These formats are amenable to automation, significantly reducing sample handling time.

Furthermore, advancements in analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) and rapid solid-phase extraction/tandem mass spectrometry (SPE/MS/MS) systems, have dramatically reduced analytical run times. rsc.orghpst.cz For instance, an ultrafast SPE/MS/MS method allows for the analysis of nordoxepin in human serum in as little as 13 seconds per sample. hpst.cz Another high-throughput method utilizes protein precipitation in a 96-well plate format, which is a simple and efficient sample preparation technique. researchgate.net These high-throughput methods are crucial for applications requiring the rapid analysis of a large number of samples, such as in bioequivalence studies. nih.govnih.govrsc.org

Preclinical and in Vitro Investigations of Doxepin and Nordoxepin Metabolism

Elucidation of Major Metabolic Pathways of Doxepin (B10761459) Leading to Nordoxepin Formation

The conversion of doxepin to nordoxepin is a primary metabolic event, governed by several Phase I reactions. Doxepin, a tertiary amine, undergoes extensive hepatic metabolism. preprints.org

The principal pathway for the formation of nordoxepin is the N-demethylation of doxepin. clinpgx.org This reaction involves the removal of a methyl group from the tertiary amine side chain of the doxepin molecule. In vitro studies using human liver microsomes have identified cytochrome P450 2C19 (CYP2C19) as the primary enzyme responsible for this conversion. clinpgx.orgwikipedia.org Other isoforms, including CYP1A2, CYP3A4, and CYP2C9, are thought to have minor involvement in the demethylation process. clinpgx.orgresearchgate.net

In addition to demethylation, doxepin can undergo N-oxidation to form doxepin N-oxide. clinpgx.orgnih.gov This pathway, which involves the direct oxidation of the nitrogen atom on the side chain, results in an inactive metabolite. nih.gov While this is a recognized metabolic route for doxepin, it represents an alternative pathway to the formation of the pharmacologically active nordoxepin. clinpgx.org

Hydroxylation is another significant metabolic pathway for doxepin. This reaction is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. clinpgx.orgnih.gov Research indicates that this process is highly stereospecific, with CYP2D6 showing a distinct preference for hydroxylating the E-isomer of doxepin. clinpgx.orgnih.gov The resulting hydroxylated metabolites are less active than the parent compound.

Following the initial Phase I reactions such as demethylation and hydroxylation, the resulting metabolites of doxepin and nordoxepin undergo Phase II metabolism. The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites, forming water-soluble conjugates that are more easily excreted from the body. clinpgx.orgwikipedia.org Doxepin N-oxide is also subject to glucuronidation. clinpgx.org

Enzymatic Systems Involved in Nordoxepin Biotransformation

Once formed, nordoxepin itself is a substrate for further metabolic conversion, primarily through the action of cytochrome P450 enzymes.

The biotransformation of nordoxepin is crucial for its clearance. The main enzymatic system involved is the cytochrome P450 family, with specific isoforms playing key roles.

In vitro studies and investigations in healthy volunteers have demonstrated that the hydroxylation of nordoxepin is predominantly mediated by CYP2D6. clinpgx.orgwikipedia.org Similar to its parent compound, this hydroxylation is stereospecific, with CYP2D6 preferentially metabolizing the E-isomer of nordoxepin. nih.gov The resulting hydroxylated nordoxepin is then typically conjugated with glucuronic acid before excretion. wikipedia.org The significant role of CYP2D6 in the clearance of both doxepin and nordoxepin means that individuals with genetic variations in the CYP2D6 gene, such as poor or ultrarapid metabolizers, can exhibit substantial differences in plasma concentrations of these compounds. clinpgx.orgnih.gov

The table below summarizes the key enzymatic pathways in the metabolism of doxepin and nordoxepin.

Metabolic Pathway Parent Compound Primary Metabolite(s) Primary Enzyme(s) Involved
N-Demethylation DoxepinNordoxepin (Desmethyldoxepin)CYP2C19 (major), CYP1A2, CYP2C9 (minor) clinpgx.orgwikipedia.orgresearchgate.net
N-Oxidation DoxepinDoxepin N-oxideNot specified in detail
Hydroxylation Doxepin (E-isomer)HydroxydoxepinCYP2D6 clinpgx.orgnih.gov
Hydroxylation Nordoxepin (E-isomer)HydroxynordoxepinCYP2D6 clinpgx.orgwikipedia.orgnih.gov
Glucuronidation Hydroxylated metabolites, Doxepin N-oxideGlucuronide conjugatesUGTs (Uridine 5'-diphospho-glucuronosyltransferases)

The following table details the specific contributions of major Cytochrome P450 enzymes to doxepin and nordoxepin metabolism.

Enzyme Substrate(s) Metabolic Reaction Catalyzed Key Findings
CYP2C19 DoxepinN-DemethylationThe major enzyme responsible for converting doxepin to its active metabolite, nordoxepin. clinpgx.orgwikipedia.org
CYP2D6 Doxepin (E-isomer), Nordoxepin (E-isomer)HydroxylationExhibits high stereospecificity for the E-isomers. nih.gov Plays a major role in the clearance of both doxepin and nordoxepin. clinpgx.orgwikipedia.org Genetic polymorphisms significantly impact plasma levels. nih.gov
CYP1A2, CYP2C9, CYP3A4 DoxepinN-DemethylationContribute to a lesser extent than CYP2C19 in the formation of nordoxepin. clinpgx.org

Utilization of In Vitro Biological Models for Metabolite Identification and Profiling

The biotransformation of xenobiotics, including the tricyclic antidepressant doxepin and its primary active metabolite nordoxepin, is extensively studied using various in vitro biological models. These systems, ranging from whole cells to subcellular fractions, are crucial for identifying metabolic pathways and profiling the resulting metabolites, thereby providing insight into the compound's pharmacokinetic properties.

Cellular systems offer an integrated environment where the interplay between various enzymes and cofactors can be observed, closely mimicking the physiological conditions of the liver.

Primary human hepatocytes are considered a gold standard for in vitro drug metabolism studies as they retain the metabolic functionalities of the liver. nih.gov These cells are used to investigate the metabolism of compounds and potential drug-induced liver injury. nih.gov While tricyclic antidepressants are known to be extensively metabolized by hepatocytes, specific research detailing the comprehensive metabolite profile of doxepin and nordoxepin in primary hepatocyte cultures is not extensively detailed in publicly available literature. nih.gov General studies affirm that such systems are instrumental in evaluating metabolic stability and identifying metabolites of new chemical entities.

Precision-cut liver slices (PCLS) are an ex vivo model that preserves the native microarchitecture and cellular diversity of the liver, offering a valuable tool for studying the metabolism of xenobiotics. frontiersin.orgnih.gov This system allows for the investigation of both Phase I and Phase II metabolic reactions in a more physiologically relevant context than isolated cell cultures. frontiersin.org Although PCLS are utilized for predicting drug metabolism and modeling liver fibrosis, specific studies focusing on the detailed metabolic profiling of doxepin and its metabolite nordoxepin using this technique are not widely documented. frontiersin.orgnih.gov

Established cell lines, such as those derived from human hepatoma (e.g., HepG2), are utilized in metabolic studies due to their availability and ease of culture. nih.gov However, these cell lines may exhibit lower expression of certain drug-metabolizing enzymes compared to primary hepatocytes, which can limit their predictive capacity for in vivo metabolism. nih.gov While research has been conducted on the metabolism of various compounds in hepatoma cell lines, detailed studies specifically characterizing the metabolic pathways of doxepin and nordoxepin in these models are limited. nih.gov

Subcellular fractions, particularly from the liver, are widely used to investigate specific enzymatic activities involved in drug metabolism without the complexities of cellular uptake and export.

Human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, are a principal in vitro tool for characterizing Phase I metabolic pathways of drugs. nih.gov Extensive research has utilized HLM to elucidate the metabolism of doxepin.

The primary metabolic pathway for doxepin is N-demethylation to its active metabolite, nordoxepin (desmethyldoxepin). nih.govclinpgx.org Studies using pooled HLM and chemical inhibitors have identified CYP2C19 as the main enzyme responsible for the N-demethylation of both cis- (Z) and trans- (E) isomers of doxepin. nih.gov The involvement of CYP1A2 and CYP2C9 is considered minor, while CYP3A4 does not appear to contribute significantly to this pathway. nih.gov

The metabolism of doxepin is stereoselective. The hydroxylation of doxepin is exclusively specific to the E-isomer, a reaction catalyzed with high affinity by CYP2D6. nih.govcaldic.com There is no evidence of Z-doxepin hydroxylation. nih.govcaldic.com This stereospecific metabolism results in a more rapid metabolism of the E-isomers. nih.gov In contrast, the N-demethylation of the Z-isomer can exceed that of the E-isomer at higher concentrations. nih.govcaldic.com The differential metabolism of the isomers may explain the observed enrichment of Z-nordoxepin in vivo. nih.gov

Key Cytochrome P450 Enzymes in Doxepin Metabolism
Metabolic ReactionSubstrate (Isomer)Primary EnzymeMinor EnzymesFinding
N-demethylationE- and Z-DoxepinCYP2C19CYP1A2, CYP2C9This is the main pathway for the formation of the active metabolite nordoxepin. nih.gov
HydroxylationE-Doxepin, E-NordoxepinCYP2D6None identifiedThis reaction is highly stereospecific to the E-isomers. nih.govcaldic.com
HydroxylationZ-DoxepinNot observedNot applicableNo evidence of Z-doxepin hydroxylation was found in HLM studies. nih.gov

Research using recombinant human CYP enzymes has confirmed these findings. Rh-CYP2C19, rh-CYP1A2, and rh-CYP2C9 were all capable of N-demethylating both isomers of doxepin. nih.gov Studies with microsomes from individuals with different CYP2C19 genotypes showed significantly lower maximum velocity (Vmax) for doxepin N-demethylation in those with low CYP2C19 activity compared to those with high activity. nih.gov

Kinetic Parameters of Doxepin N-demethylation in Human Liver Microsomes based on CYP2C19 Activity
CYP2C19 ActivitySubstrate IsomerMaximum Velocity (Vmax) (pmol/min/mg protein)
Lowcis-Doxepin345 ± 44
Lowtrans-Doxepin508 ± 75
Highcis-Doxepin779 ± 132
Hightrans-Doxepin1,189 ± 134
Data from a study on the N-demethylation of doxepin isomers. nih.gov

Subcellular Fraction Preparations

Rat Liver Microsomes

Rat liver microsomes are a common in vitro tool for studying the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes. bioivt.comwinona.edu In the context of doxepin, studies using rat liver microsomes have been instrumental in elucidating its primary metabolic pathways. These preparations are used to investigate the formation of metabolites through oxidative reactions such as N-demethylation and hydroxylation. winona.edu

Research indicates that when doxepin is incubated with rat liver microsomes in the presence of an NADPH-generating system, it undergoes metabolic transformations that mirror those observed in vivo. winona.eduwinona.edu The principal metabolic reaction is the N-demethylation of doxepin to its major active metabolite, nordoxepin (desmethyldoxepin). hres.ca Subsequent hydroxylation of both doxepin and nordoxepin also occurs. hres.ca

Studies have demonstrated that the metabolic profile in rats is comparable in many ways to that in humans, making the rat a relevant preclinical model. nih.gov For instance, drug metabolism studies in rats have shown that metabolic transformations of doxepin include demethylation, N-oxidation, hydroxylation, and glucuronide formation. hres.ca Although numerous metabolites are found in the liver and urine, only doxepin and nordoxepin were detected in the rat brain. hres.ca

In vitro experiments with rat liver microsomes have also been used to explore the stereoselective metabolism of doxepin's E- and Z-isomers. One study revealed that incubating a commercial Z:E = 16:84 mixture of doxepin with rat liver microsomes resulted in a time-dependent increase in the percentage of the Z-isomer of the desmethyl metabolite. collectionscanada.gc.ca This distortion in the isomer ratio was attributed to a more rapid metabolic elimination of the E-isomer of nordoxepin compared to the Z-isomer. nih.govcollectionscanada.gc.ca There was no evidence of interconversion between the Z- and E-isomers during these incubations. nih.govcollectionscanada.gc.ca

Table 1: Key Metabolic Reactions of Doxepin in Rat Liver Microsomes

Parent Compound Primary Metabolic Pathway Resulting Metabolite Enzyme System
Doxepin N-Demethylation Nordoxepin (Desmethyldoxepin) Cytochrome P450 (CYP)
Doxepin Hydroxylation Hydroxydoxepin Cytochrome P450 (CYP)
Nordoxepin Hydroxylation Hydroxynordoxepin Cytochrome P450 (CYP)
S9 and Cytosolic Fractions

The liver S9 fraction is a supernatant obtained from the 9000g centrifugation of a liver homogenate. nih.gov It is a valuable in vitro tool because it contains both the microsomal and cytosolic fractions of hepatocytes. semanticscholar.orgmdpi.com This combination allows for the simultaneous investigation of both phase I (primarily oxidative) and phase II (conjugative) metabolic reactions. nih.gov The microsomal component contains enzymes like the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families, while the cytosolic fraction contains soluble enzymes such as sulfotransferases, methyltransferases, and glutathione (B108866) transferases. bioivt.comnih.gov

For doxepin and nordoxepin, the S9 fraction provides a more complete metabolic picture than microsomes alone. While microsomes are used to study the initial CYP-mediated N-demethylation and hydroxylation, the S9 fraction also allows for the study of subsequent conjugation reactions. nih.gov The hydroxylated metabolites of doxepin and nordoxepin undergo phase II metabolism, primarily through glucuronidation, a reaction catalyzed by UGTs. clinpgx.orgnih.gov The presence of UGTs and the necessary cofactors in the S9 fraction makes it possible to study the formation of glucuronide conjugates. simpleandpractical.com

The cytosolic fraction, when studied in isolation, is used to investigate specific phase II reactions that are independent of the microsomal enzymes. bioivt.com For doxepin metabolism, this could involve assessing the activity of sulfotransferases or other soluble conjugating enzymes, although glucuronidation is the more prominently cited phase II pathway for its metabolites. clinpgx.org The use of S9 and cytosolic fractions is crucial for identifying potential drug-drug interactions that may occur at the level of phase II metabolism and for creating a more comprehensive metabolic profile of a drug candidate before it moves into later stages of development. nih.gov

Recombinant Enzyme Systems (e.g., Supersomes)

Recombinant enzyme systems, such as Supersomes® or Bactosmes®, are in vitro tools where a specific drug-metabolizing enzyme, like a single CYP isozyme, is expressed in a cell line that naturally lacks it (e.g., insect cells or E. coli). bioivt.comdls.com These systems are essential for reaction phenotyping, which is the process of identifying which specific enzyme(s) are responsible for a particular metabolic reaction. bioivt.com

For doxepin and its metabolite nordoxepin, recombinant enzymes have been critical in pinpointing the specific CYP isozymes involved in their biotransformation. service.gov.uk Studies using a panel of recombinant human CYPs have demonstrated that the N-demethylation of doxepin to nordoxepin is primarily catalyzed by CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4. clinpgx.orgwikipedia.orgpgkb.org

Furthermore, these systems have revealed the stereoselective nature of doxepin metabolism. CYP2C19 is significantly involved in the metabolism of the Z-isomer of doxepin. nih.gov Hydroxylation of both the parent drug and nordoxepin is mediated mainly by CYP2D6. clinpgx.orgwikipedia.orgresearchgate.net Specifically, the hydroxylation of the E-isomer is largely dependent on CYP2D6 activity. clinpgx.orgpreprints.org The use of recombinant CYP2D6 has confirmed its role in the formation of inactive hydroxy metabolites from both doxepin and nordoxepin. service.gov.ukresearchgate.net This detailed knowledge is vital for predicting drug-drug interactions and understanding pharmacokinetic variability among individuals with genetic polymorphisms in these enzymes. preprints.org

Table 2: Human CYP Isozymes Involved in Doxepin and Nordoxepin Metabolism Identified Using Recombinant Systems

Metabolic Reaction Primary Enzyme(s) Minor Contributing Enzyme(s)
Doxepin → Nordoxepin (N-demethylation) CYP2C19 CYP1A2, CYP2C9, CYP3A4
E-Doxepin → E-Hydroxydoxepin (Hydroxylation) CYP2D6 N/A
Nordoxepin → Hydroxynordoxepin (Hydroxylation) CYP2D6 N/A

Mechanistic Studies on Species-Specific Metabolic Differences

Preclinical drug development relies on animal models to predict human pharmacokinetics and metabolism. nih.gov However, significant species-specific differences exist in the expression and catalytic activity of drug-metabolizing enzymes, particularly CYPs, which can complicate the extrapolation of animal data to humans. nih.gov

In the metabolism of doxepin, comparative in vitro and in vivo studies have been conducted to identify the most suitable animal model. One study compared the metabolism of doxepin in dogs, rabbits, guinea pigs, and rats, finding that the rat was the closest to humans regarding the urinary ratio of Z:E isomers of nordoxepin. nih.gov Drug metabolism studies in rats and dogs showed that while the fundamental pathways (demethylation, hydroxylation, glucuronidation) were similar, the relative rates and metabolite profiles could differ. hres.ca

The underlying mechanism for these differences often lies in the species-specific isoforms of CYP enzymes. For example, the orthologs of human CYP2D6 and CYP2C19, the key enzymes in doxepin metabolism, have different substrate specificities and activities in preclinical species like rats and dogs. nih.gov The CYP2C, CYP2D, and CYP3A subfamilies are known to have appreciable interspecies differences in catalytic activity. nih.gov In vitro studies using liver microsomes from different species (e.g., human, pig, rat, mouse) can reveal these differences in metabolite fingerprints. nih.gov Such studies are crucial for understanding why a drug might be more rapidly cleared or form different metabolites in one species compared to another, which has significant implications for toxicity and efficacy assessments. nih.gov

Application of Deuterium (B1214612) Labeling in Metabolic Fate Tracing

Deuterium (²H) labeling is a powerful technique used in metabolic studies to trace the fate of a drug and its metabolites in vivo and in vitro. nih.gov By replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable (non-radioactive) isotope, the mass of the molecule is increased. This mass shift allows for the unambiguous detection and quantification of the labeled compound and its metabolites using mass spectrometry (MS), distinguishing them from endogenous compounds in complex biological matrices like plasma or urine. scispace.com

Nordoxepin D3 Hydrochloride is a deuterated form of nordoxepin, where "D3" signifies the presence of three deuterium atoms. This labeled compound is primarily used as an internal standard in quantitative bioanalytical assays. When measuring the concentration of nordoxepin in a patient sample, a known amount of Nordoxepin D3 is added. Because the deuterated standard is chemically identical to the non-deuterated analyte, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). By comparing the MS signal intensity of the analyte (nordoxepin) to that of the internal standard (Nordoxepin D3), precise and accurate quantification can be achieved.

Beyond its use as an internal standard, deuterium labeling is also used to investigate metabolic pathways and potential kinetic isotope effects (KIE). nih.gov The C-D bond is stronger than the C-H bond, so if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. scispace.com Studying this effect can provide insights into reaction mechanisms. Deuterium metabolic imaging (DMI) is an emerging MRI-based method that uses deuterated substrates to map metabolic processes in vivo, offering another avenue for tracing the fate of labeled compounds. escholarship.org

Strategic Applications in Pharmaceutical Quality Control and Regulatory Science

Role of Nordoxepin D3 Hydrochloride as a Certified Reference Material

This compound is utilized as a Certified Reference Material (CRM), a highly characterized and controlled standard that is essential for producing accurate and traceable analytical results. cerilliant.comlgcstandards.com In quantitative analysis, particularly in bioanalytical assays using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is used to correct for the loss of analyte during sample preparation and for variations in instrument response. acanthusresearch.comnih.gov

As a SIL internal standard, this compound is considered the gold standard. nih.gov It co-elutes with the unlabeled, or native, Nordoxepin during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. acanthusresearch.com Because it has virtually identical physicochemical properties to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement, thereby providing the most accurate correction for these variables. acanthusresearch.comnih.gov This ensures that the calculated concentration of Nordoxepin in a given sample is highly reliable and reproducible. musechem.com This role is indispensable in clinical toxicology, therapeutic drug monitoring, and pharmacokinetic studies where precise measurements are paramount. cerilliant.com

Table 1: Properties of this compound as a Reference Material

PropertyDescriptionSignificance in Analysis
Isotopic Labeling Contains three deuterium (B1214612) (D or ²H) atoms, replacing hydrogen atoms.Creates a mass difference from the native analyte, allowing for distinct detection by a mass spectrometer. acanthusresearch.com
Chemical Equivalence Behaves identically to unlabeled Nordoxepin during sample extraction and chromatography.Accurately compensates for analytical variability, including matrix effects and sample loss during processing. acanthusresearch.comnih.gov
Certification Supplied as a Certified Reference Material (CRM) with a certificate of analysis detailing its purity and concentration. cerilliant.comEnsures traceability to recognized standards and provides confidence in the accuracy of analytical measurements. aquigenbio.com
Primary Application Internal Standard for quantitative mass spectrometry assays (LC-MS/MS, GC-MS). cerilliant.comImproves the accuracy, precision, and robustness of bioanalytical methods for quantifying Nordoxepin. musechem.comalfa-chemistry.com

Implementation in Analytical Method Development and Validation (AMV) for Pharmaceutical Assays

The development of new analytical methods for quantifying drugs and their metabolites is a meticulous process governed by strict regulatory guidelines. This compound plays a pivotal role in the development and validation of these methods for Doxepin (B10761459) and Nordoxepin. aquigenbio.comsynzeal.comcleanchemlab.com

During method validation, the performance of the assay is rigorously tested to ensure it is suitable for its intended purpose. musechem.com Using this compound as an internal standard helps to establish and challenge key validation parameters, including:

Accuracy: The closeness of the measured value to the true value is confirmed by spiking known concentrations of the Nordoxepin standard into a matrix and measuring the recovery, with the SIL internal standard correcting for process variability. musechem.com

Precision: The SIL standard helps demonstrate the method's repeatability and intermediate precision by minimizing analytical variability, ensuring that results are consistent across different runs and on different days. musechem.com

Linearity: It helps establish the concentration range over which the assay is accurate and precise. sigmaaldrich.com

Specificity and Selectivity: The use of LC-MS/MS with a stable isotope-labeled internal standard provides high selectivity, ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. nih.govhumanjournals.com

By incorporating this compound early in the development phase, analytical scientists can build more robust, reliable, and compliant assay methods. aquigenbio.comcleanchemlab.com

Contribution to Quality Control (QC) Processes in Pharmaceutical Manufacturing and Analysis

In the context of pharmaceutical manufacturing, Quality Control (QC) is a mandatory process that ensures the final product meets its specified quality attributes. Analytical methods validated using this compound are transferred to QC laboratories for routine testing, such as in the analysis of Doxepin drug products. synzeal.comcleanchemlab.com

The consistent use of this CRM in routine QC assays ensures the ongoing reliability and performance of the analytical method. alfa-chemistry.com It serves as a benchmark, providing confidence that the measurements for each batch of the product are accurate and comparable to previous batches. musechem.com This is critical for:

Batch Release Testing: Ensuring that the manufactured drug product contains the correct amount of the active pharmaceutical ingredient and its related substances.

Stability Studies: Accurately monitoring the concentration of the drug and its degradation products over time to establish the product's shelf life.

The use of a high-quality CRM like this compound underpins the integrity of the entire QC process, directly contributing to the safety and efficacy of the final pharmaceutical product. aquigenbio.comalfa-chemistry.com

Significance in Abbreviated New Drug Application (ANDA) Submissions and Bioanalytical Traceability

For a generic drug to gain market approval from regulatory agencies like the FDA, the manufacturer must submit an Abbreviated New Drug Application (ANDA). aquigenbio.comsynzeal.com A cornerstone of an ANDA is the successful completion of a bioequivalence (BE) study, which demonstrates that the generic product performs in the same manner as the brand-name drug. nih.gov

These BE studies require the precise measurement of the parent drug (Doxepin) and its major active metabolite (Nordoxepin) in biological samples (e.g., human plasma) from study participants. nih.govmedchemexpress.com The use of this compound as an internal standard in the supporting bioanalytical assays is critical for several reasons:

Data Integrity: It ensures the generation of highly accurate and reproducible data, which is essential for the statistical comparison between the generic and innovator products. musechem.com

Regulatory Compliance: The use of a CRM provides bioanalytical traceability, meaning the results can be traced back to a certified, recognized standard. This level of rigor is expected by regulatory authorities. aquigenbio.com

Method Ruggedness: It contributes to the development of a rugged analytical method that can be successfully applied to a large number of samples generated during a clinical study. nih.gov

Preclinical Pharmacokinetic and Biotransformation Research Design

Design and Execution of In Vivo Metabolite Identification and Profiling Studies in Animal Models

Preclinical in vivo studies are fundamental to understanding the metabolic fate of a drug candidate. For nordoxepin, these studies are typically conducted in common animal models such as rats and dogs to identify metabolites and compare the metabolic profile across species. hres.ca The design of these studies involves administering the parent drug, doxepin (B10761459), to these animal models and then identifying the resulting metabolites, including nordoxepin and its subsequent biotransformation products.

Metabolic transformations of doxepin, leading to the formation of nordoxepin and other metabolites, include demethylation, N-oxidation, hydroxylation, and glucuronide formation. hres.ca Studies in rats and dogs have identified major metabolites such as hydroxy doxepin and its glucuronide in rats, while unchanged doxepin, doxepin-N-oxide, and the glucuronide of hydroxy doxepin are predominant in dogs. hres.ca Nordoxepin itself is present in the plasma of these animals following doxepin administration. service.gov.uk

Collection and Processing of Biological Matrices (Plasma, Urine, Feces, Bile)

A comprehensive understanding of a drug's metabolism requires the analysis of various biological samples.

Plasma: Blood samples are collected at predetermined time points after drug administration to characterize the time course of the parent drug and its metabolites in systemic circulation. Plasma is separated by centrifugation and typically stored at -80°C until analysis.

Urine and Feces: For mass balance and excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces. frontiersin.org This helps in determining the primary routes of excretion of drug-related material. Samples are collected over specified intervals (e.g., 0-24h, 24-48h) until the radioactivity is mostly excreted. frontiersin.org

Bile: In some studies, bile duct cannulation may be performed, particularly in rats, to investigate the extent of biliary excretion. This is crucial for understanding the enterohepatic recirculation of a drug and its metabolites.

Sample processing is critical to ensure the stability of metabolites and to remove interfering endogenous components. Common processing techniques include protein precipitation for plasma samples, and homogenization and extraction for fecal samples.

Chromatographic and Mass Spectrometric Techniques for In Vivo Metabolite Characterization (e.g., HPLC-RAD, LC-MS/MS)

Advanced analytical techniques are employed to separate, detect, and identify metabolites in complex biological matrices.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the cornerstone technique for both qualitative and quantitative analysis of drug metabolites. humanjournals.com High-performance liquid chromatography (HPLC) separates the various components of a sample, which are then ionized and detected by a mass spectrometer. humanjournals.com The high sensitivity and selectivity of LC-MS/MS allow for the identification and quantification of nordoxepin and its metabolites even at very low concentrations. nih.gov In these analyses, Nordoxepin D3 Hydrochloride is used as an internal standard to ensure the accuracy and precision of the quantification of nordoxepin. sci-hub.se

HPLC-RAD (High-Performance Liquid Chromatography with Radiometric Detection): When a radiolabeled version of the parent drug (e.g., with ¹⁴C or ³H) is used in ADME studies, HPLC-RAD is employed. alfa-chemistry.comresearchgate.net This technique allows for the detection of all drug-related metabolites, irrespective of their structure, by tracking the radioactivity. alfa-chemistry.com While specific studies using radiolabeled nordoxepin are not detailed in the provided context, this methodology is standard in preclinical ADME packages for new chemical entities.

The following table illustrates the typical analytical parameters for LC-MS/MS analysis of nordoxepin.

ParameterDescription
Chromatography Reverse-phase HPLC
Column C8 or C18
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile (B52724)/methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard This compound

Integration of this compound in Nonclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This compound's primary role in nonclinical ADME studies is as an internal standard for the accurate quantification of nordoxepin. sci-hub.se The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. Because SIL standards have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization effects, which corrects for variability during sample preparation and analysis. researchgate.net

Beyond its use as an internal standard, deuterated compounds can sometimes be used as tracers in pharmacokinetic studies to differentiate between an administered dose and endogenous levels of a compound, or to study metabolic switching. sci-hub.se

Assessment of Metabolite Exposure in Preclinical Toxicological and Pharmacological Investigations

Regulatory guidelines require the assessment of metabolite exposure in preclinical safety studies to ensure that human metabolites have been adequately tested for toxicity in animal models. This is often referred to as "Metabolites in Safety Testing" (MIST). The exposure of metabolites in animals used in toxicology studies should be comparable to or greater than the exposure in humans at the therapeutic dose.

In the context of nordoxepin, this involves:

Quantifying Nordoxepin Levels: During repeated-dose toxicity studies in animals (e.g., rats and dogs), plasma concentrations of nordoxepin are measured. tga.gov.au this compound is essential for the accurate quantification of these levels. sci-hub.se

Cross-Species Comparison: The systemic exposure to nordoxepin (often measured as the area under the plasma concentration-time curve, AUC) in the toxicology species is compared to the exposure in humans from clinical studies. tga.gov.au

Identifying Disproportionate Metabolites: If nordoxepin or any of its subsequent metabolites are found at significantly higher levels in humans than in the animal species, further safety testing on that specific metabolite may be required.

The table below provides a hypothetical representation of data used to assess metabolite exposure in preclinical species compared to humans.

CompoundSpeciesMean Plasma AUC (ng·h/mL) in Toxicology StudyMean Plasma AUC (ng·h/mL) in Human StudyExposure Ratio (Animal/Human)
NordoxepinRat150012001.25
NordoxepinDog200012001.67

This assessment ensures that the toxicological findings in animals are relevant to human safety. tga.gov.au

Q & A

Q. What analytical methods are recommended for quantifying Nordoxepin D3 Hydrochloride in biological matrices?

this compound, a deuterated isotopologue of the active metabolite of doxepin, is best quantified using high-sensitivity LC-MS/MS with deuterated internal standards. This method minimizes matrix effects and improves precision. For bioequivalence studies, plasma samples should undergo protein precipitation with methanol or acetonitrile, followed by chromatographic separation using a C18 column and mobile phases optimized for resolving polar metabolites. Calibration curves should span 1–500 ng/mL, with validation parameters (accuracy, precision, stability) adhering to FDA/EMA guidelines .

Q. How can researchers ensure the purity and stability of this compound in experimental workflows?

  • Purity verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times against USP-certified reference standards. Ensure ≤2% impurity for critical studies .
  • Stability : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use DMSO or ethanol (15–30 mg/mL) and avoid repeated freeze-thaw cycles. Long-term stability in PBS (pH 7.4) at -80°C exceeds 12 months .

Q. What are the key structural and functional differences between Nordoxepin and its deuterated form (D3)?

this compound incorporates three deuterium atoms at the N-methyl group, reducing metabolic lability while retaining pharmacological activity. This isotopic labeling enhances pharmacokinetic studies by distinguishing endogenous and exogenous metabolites in mass spectrometry .

Advanced Research Questions

Q. How do stereoisomeric ratios of Nordoxepin impact its pharmacological activity and assay design?

Nordoxepin exists as a mixture of (E)- and (Z)-stereoisomers due to geometric isomerism at the dibenzoxepin ring. The (E)-isomer exhibits 10-fold higher norepinephrine reuptake inhibition compared to the (Z)-isomer. For accurate activity assessments, use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to resolve isomers. Plasma ratios shift to ~1:1 (E:Z) due to stereoselective CYP450 metabolism, requiring isomer-specific quantification in pharmacokinetic studies .

Q. What experimental strategies resolve contradictions in Nordoxepin’s metabolic pathway data?

Discrepancies in reported metabolic pathways (e.g., CYP2D6 vs. CYP3A4 dominance) can be addressed by:

  • In vitro microsomal assays : Incubate Nordoxepin with human liver microsomes ± selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).
  • Isotope trapping : Use deuterated solvents (e.g., D2O) to trace reactive intermediates via LC-HRMS.
  • Cross-species validation : Compare metabolite profiles in human, rat, and dog models to identify conserved pathways .

Q. How can researchers validate novel Nordoxepin D3 detection methods for regulatory compliance?

Follow ICH Q2(R1) guidelines:

  • Specificity : Test interference from structurally similar compounds (e.g., doxepin, desipramine).
  • Linearity : Achieve R² ≥0.99 across the analytical range.
  • Robustness : Vary HPLC parameters (column temperature, flow rate) to assess method resilience.
  • Cross-lab reproducibility : Share blinded samples with ≥3 independent labs for interlaboratory validation .

Methodological Notes

  • Stereoselective Synthesis : For synthesizing enantiopure Nordoxepin, employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >98% enantiomeric excess .
  • Toxicological Screening : In forensic studies, combine GC-MS with derivatization (e.g., BSTFA) to enhance volatility and detect Nordoxepin at sub-ng/mL levels in postmortem samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.